

An In-depth Technical Guide to the NMR Data of Phenoxydiphenylphosphine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Phenoxydiphenylphosphine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **phenoxydiphenylphosphine** (PPh_2OPh). The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the accurate identification and characterization of this compound. This document details the experimental protocols for acquiring NMR data and presents a thorough analysis of the ^1H , ^{13}C , and ^{31}P NMR spectra, with all quantitative data summarized in structured tables for ease of reference and comparison.

Introduction to Phenoxydiphenylphosphine and its Spectroscopic Analysis

Phenoxydiphenylphosphine is an organophosphorus compound with the chemical formula $\text{C}_{18}\text{H}_{15}\text{OP}$. It belongs to the class of phosphinites and is utilized in various chemical syntheses, including as a ligand in transition-metal catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. The presence of phosphorus (^{31}P), in addition to protons (^1H) and carbon (^{13}C), provides a unique spectroscopic signature that allows for detailed molecular characterization.

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR data is crucial for accurate spectral interpretation. The following section outlines a standard experimental protocol for the NMR analysis of **phenoxydiphenylphosphine**.

Sample Preparation

A solution of **phenoxydiphenylphosphine** is prepared by dissolving approximately 10-50 mg of the compound in a deuterated solvent, typically 0.5-0.7 mL of chloroform-d (CDCl_3). The concentration should be adjusted based on the specific NMR experiment and the sensitivity of the spectrometer. The use of a deuterated solvent is necessary to avoid large solvent signals that would otherwise obscure the analyte's signals in ^1H NMR spectra. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a magnetic field strength corresponding to a proton resonance frequency of 300 MHz or higher for optimal resolution and sensitivity.

- ^1H NMR Spectroscopy: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm) or an internal standard such as tetramethylsilane (TMS, $\delta = 0.00$ ppm).
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are generally acquired with proton decoupling to simplify the spectrum by removing C-H coupling. A larger number of scans is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope. The chemical shifts are referenced to the solvent peak of CDCl_3 ($\delta = 77.16$ ppm).
- ^{31}P NMR Spectroscopy: Phosphorus-31 NMR spectra are recorded with proton decoupling. The chemical shifts are referenced to an external standard of 85% phosphoric acid (H_3PO_4), which is assigned a chemical shift of 0.0 ppm.

A general workflow for NMR data acquisition and processing is illustrated in the diagram below.

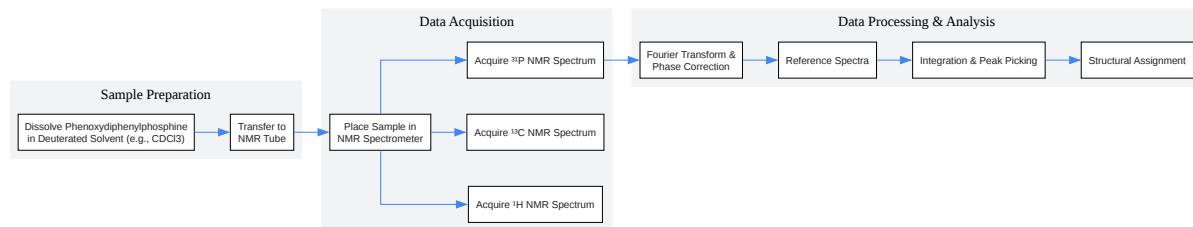
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Diagram 1: General workflow for NMR data acquisition and analysis.

NMR Data Presentation and Interpretation

The following tables summarize the ¹H, ¹³C, and ³¹P NMR data for **phenoxydiphenylphosphine**. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Data

Solvent: CDCl₃ Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.39 - 7.25	m	10H	Phenyl-H (P-Ph)
7.21	t, J = 7.8 Hz	2H	p-Phenoxy-H
7.01	t, J = 7.4 Hz	1H	m-Phenoxy-H
6.95	d, J = 8.1 Hz	2H	o-Phenoxy-H

Note: The aromatic region of the ^1H NMR spectrum of **phenoxydiphenylphosphine** displays complex multiplets due to the overlapping signals of the phenyl protons attached to the phosphorus atom and the protons of the phenoxy group.

^{13}C NMR Data

Solvent: CDCl_3 Reference: CDCl_3 ($\delta = 77.16$ ppm)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
158.4	d	$J(\text{C},\text{P}) = 9.5$	C-O (Phenoxy)
138.2	d	$J(\text{C},\text{P}) = 21.0$	ipso-C (P-Ph)
130.3	s	-	p-C (P-Ph)
129.5	s	-	p-C (Phenoxy)
128.6	d	$J(\text{C},\text{P}) = 6.8$	m-C (P-Ph)
123.4	s	-	m-C (Phenoxy)
118.8	d	$J(\text{C},\text{P}) = 11.2$	o-C (P-Ph)
117.9	d	$J(\text{C},\text{P}) = 1.9$	o-C (Phenoxy)

Note: The carbon atoms of the phenyl rings exhibit characteristic doublet splittings due to coupling with the phosphorus nucleus. The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and phosphorus atoms.

^{31}P NMR Data

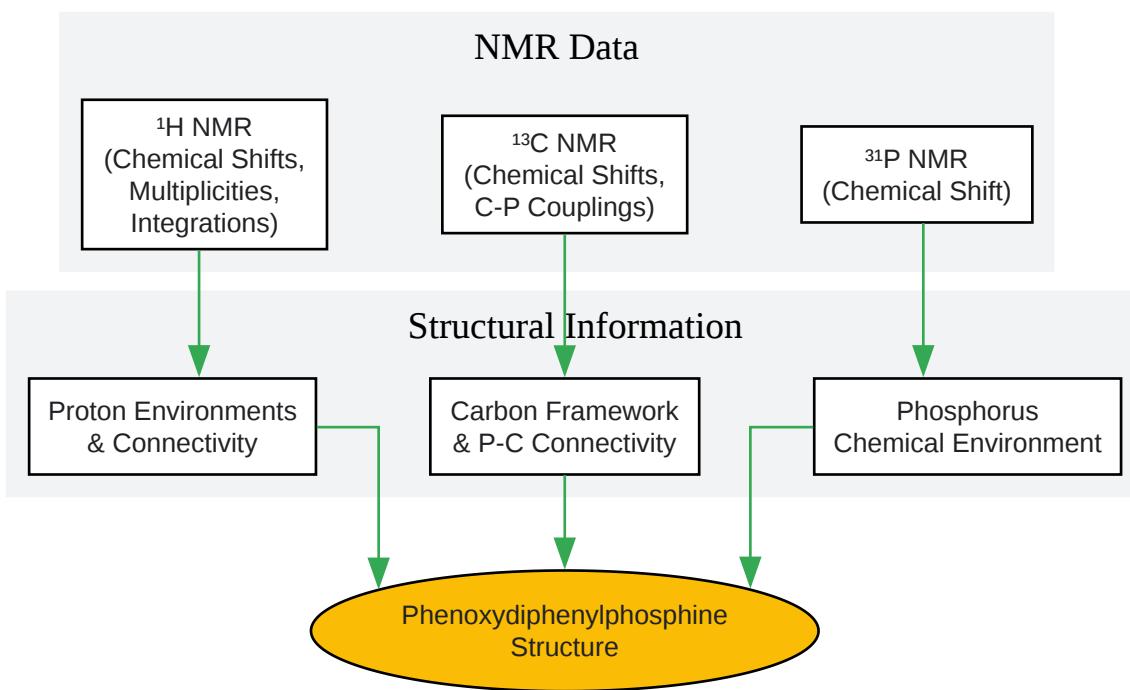
Solvent: CDCl_3 Reference: 85% H_3PO_4 ($\delta = 0.0$ ppm)

Chemical Shift (δ , ppm)	Multiplicity
116.5	s

Note: The ^{31}P NMR spectrum of **phenoxydiphenylphosphine** shows a single resonance, consistent with the presence of a single phosphorus atom in the molecule.

Signaling Pathways and Logical Relationships

The structural information derived from the different NMR experiments is interconnected and provides a comprehensive picture of the molecular structure. The following diagram illustrates the logical relationship between the different NMR data types in the structural elucidation of **phenoxydiphenylphosphine**.



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Diagram 2: Logical relationship of NMR data for structural elucidation.

Conclusion

This technical guide has provided a detailed summary of the ^1H , ^{13}C , and ^{31}P NMR data for **phenoxydiphenylphosphine**, along with a standard experimental protocol for data acquisition. The tabulated data and the logical workflow diagram offer a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related organophosphorus compounds. The comprehensive NMR data presented herein serves as a

reliable reference for the unambiguous identification and structural verification of **phenoxydiphenylphosphine**.

- To cite this document: BenchChem. [An In-depth Technical Guide to the NMR Data of Phenoxydiphenylphosphine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080858#phenoxydiphenylphosphine-nmr-data\]](https://www.benchchem.com/product/b080858#phenoxydiphenylphosphine-nmr-data)

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